molecular formula C8H14O2 B13346887 5-Oxaspiro[3.5]nonan-7-ol

5-Oxaspiro[3.5]nonan-7-ol

Cat. No.: B13346887
M. Wt: 142.20 g/mol
InChI Key: DCKHFXZHYXALNU-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.5]nonan-7-ol (IUPAC name: this compound) is a spirocyclic compound featuring a central spiro[3.5]nonane core with an oxygen atom in the 5-position and a hydroxyl group at the 7-position. For example, 1-oxaspiro[3.5]nonan-7-ol (cleroindicin A, 20), isolated from Clerodendrum japonicum, is a structurally related natural product with a hydroxyl group at position 7 . The spiro[3.5] system combines a four-membered ether ring (oxetane) and a six-membered carbocyclic ring, creating a rigid, three-dimensional scaffold that is valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

5-oxaspiro[3.5]nonan-7-ol

InChI

InChI=1S/C8H14O2/c9-7-2-5-8(10-6-7)3-1-4-8/h7,9H,1-6H2

InChI Key

DCKHFXZHYXALNU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC(CO2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.5]nonan-7-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diol with a dehydrating agent can lead to the formation of the spiro compound. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.5]nonan-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.5]nonan-7-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Key Physical Properties (Inferred from Analogues):

  • Molecular Formula: C₈H₁₄O₂ (shared with 1-oxaspiro[3.5]nonan-7-ol and 5-oxaspiro[3.5]nonan-8-ol) .
  • Molecular Weight : 142.20 g/mol .
  • Topological Polar Surface Area (TPSA) : ~29.5 Ų (indicative of moderate polarity due to hydroxyl and ether groups) .
  • LogP : ~0.70–1.08 (suggesting balanced hydrophobicity) .

Comparison with Similar Compounds

Spirocyclic compounds with [3.5] ring systems and oxygen heteroatoms exhibit diverse properties depending on substituent positions and functional groups. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name IUPAC Name Molecular Formula MW (g/mol) TPSA (Ų) LogP Key Features/Applications Reference
1-Oxaspiro[3.5]nonan-7-ol 1-oxaspiro[3.5]nonan-7-ol C₈H₁₄O₂ 142.20 29.5 0.70 Natural product (cleroindicin A); antifungal activity .
5-Oxaspiro[3.5]nonan-8-ol 5-oxaspiro[3.5]nonan-8-ol C₈H₁₄O₂ 142.20 N/A N/A Synthetic scaffold; used in drug discovery .
2-Oxaspiro[3.5]nonane-7-methanol 2-oxaspiro[3.5]nonan-7-ylmethanol C₉H₁₆O₂ 156.22 40.5 1.08 Higher MW due to -CH₂OH substituent; polymer precursor .
Methyl 5-oxaspiro[3.5]non-7-ene-7-carboxylate Methyl 5-oxaspiro[3.5]non-7-ene-7-carboxylate C₁₀H₁₄O₃ 182.20 46.5 N/A Functionalized with ester group; versatile lab scaffold .

Key Differences:

Functional Group Positioning: The hydroxyl group in 1-oxaspiro[3.5]nonan-7-ol (position 7) vs. 5-oxaspiro[3.5]nonan-8-ol (position 8) alters hydrogen-bonding capacity and biological interactions . 2-Oxaspiro[3.5]nonane-7-methanol includes a hydroxymethyl group, increasing polarity (TPSA = 40.5 Ų) and molecular weight .

Biological Activity: 1-Oxaspiro[3.5]nonan-7-ol (cleroindicin A) exhibits antifungal properties, likely due to its natural origin and rigid spirocyclic structure . Synthetic derivatives like 5-oxaspiro[3.5]nonan-8-ol and methyl carboxylates are used as intermediates in drug discovery, targeting CNS disorders and antimicrobial agents .

Polymer Chemistry: Poly(5-oxaspiro[3.5]nonane-2,7-diyl) (2-E11) demonstrates the utility of spirocyclic ethers in creating high-performance polymers with unique thermal stability .

Pharmacological Potential

  • The spiro[3.5] system’s rigidity enhances binding affinity to biological targets. For example, 2-azaspiro[3.5]nonan-7-ol hydrochloride (CAS 1434141-67-9) is explored as a neuroactive compound .

Biological Activity

5-Oxaspiro[3.5]nonan-7-ol is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its distinct chemical properties. The molecular formula is C9H14OC_9H_{14}O with a molecular weight of approximately 154.21 g/mol. The compound's structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.
  • Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Biological Activity Data

Activity Type Description Reference
AntimicrobialExhibits activity against certain bacterial strains, indicating potential use in infection control.
AntiproliferativeDemonstrated cytotoxic effects on various cancer cell lines in vitro.
NeuroprotectiveShows promise in protecting neuronal cells from oxidative stress-induced damage.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition, suggesting its potential as a lead compound for antibiotic development.
  • Antiproliferative Effects : In vitro assays conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability, particularly in breast and lung cancer models. This suggests its potential role in cancer therapy.
  • Neuroprotective Properties : Research involving neuronal cultures exposed to oxidative stress revealed that treatment with this compound resulted in decreased cell death and improved cell viability, indicating neuroprotective effects that may be beneficial in neurodegenerative diseases.

Research Findings

Recent studies have focused on optimizing the pharmacological profile of this compound through structural modifications to enhance its bioactivity and reduce toxicity:

  • Structural Modifications : Variations in substituents on the spirocyclic framework have been explored to improve solubility and receptor selectivity, leading to enhanced therapeutic profiles.
  • Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties have shown promising results, indicating favorable pharmacokinetic profiles suitable for further development.

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